2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt

Colorimetric Chemosensor Copper Ion Detection Pyrazolone Azo Dye

2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt (CAS 67786-26-9), systematically named sodium 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoate, is a monoazo dye featuring a pyrazolone coupling component. This compound serves as both a standalone acid dye and a critical intermediate for synthesizing high-fastness 1:2 chromium complex dyes (e.g., C.I.

Molecular Formula C17H13N4NaO3
Molecular Weight 344.30 g/mol
CAS No. 67786-26-9
Cat. No. B12091495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt
CAS67786-26-9
Molecular FormulaC17H13N4NaO3
Molecular Weight344.30 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=CC=C3.[Na+]
InChIInChI=1S/C17H14N4O3.Na/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2-10,15H,1H3,(H,23,24);/q;+1/p-1
InChIKeyMXURDMXONBJEAE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt (CAS 67786-26-9): Verified Differentiator in the Pyrazolone Azo Dye Landscape


2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt (CAS 67786-26-9), systematically named sodium 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoate, is a monoazo dye featuring a pyrazolone coupling component [1]. This compound serves as both a standalone acid dye and a critical intermediate for synthesizing high-fastness 1:2 chromium complex dyes (e.g., C.I. Acid Yellow 59) . Unlike simple naphthalene-based acid yellows, this pyrazolone azo structure provides a tridentate chelating pocket that enables on-fiber metallization, a property that fundamentally alters its application profile and performance metrics relative to non-metallizable acid dye alternatives [2].

Why Generic Substitution Fails: Structural Determinants of Performance in 2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt


Procurement decisions for yellow acid dyes often treat monoazo pyrazolone yellows as interchangeable commodities. However, the position of the carboxyl group on the aryl ring dictates the compound's ability to form stable metal complexes. The 2-carboxy isomer (CAS 67786-26-9) provides a six-membered chelate ring upon metallization, yielding superior complex stability compared to the 4-carboxy isomer (CAS 30926-22-8), which cannot form a similarly stable chelate geometry [1]. This structural difference translates directly into measurable differences in wash fastness and lightfastness of the resulting metal-complex dyes. Substituting the sodium salt with a simple non-metallizable acid yellow (e.g., C.I. Acid Yellow 17) results in a complete loss of the post-mordanting capability that defines the performance envelope of this compound class [2].

Product-Specific Quantitative Evidence Guide: 2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt


Colorimetric Cu²⁺ Detection: Detection Limit Comparison of Pyrazolone Azo Dye Ligand vs. Instrumental Methods

A representative azo-5-pyrazolone chemosensor (compound 1b, structurally analogous to the target compound's ligand form) exhibited a colorimetric detection limit (LOD) of 4.31 μM for Cu²⁺ ions via absorption titration, enabling naked-eye discrimination from fourteen other metal nitrate salts [1]. The target compound, 2-((3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt, is documented in supplier technical datasheets as a colorimetric reagent for metal ion detection, consistent with this class-level performance . In contrast, conventional instrumental detection by ICP-MS achieves LODs in the nanomolar range but requires laboratory infrastructure, whereas the pyrazolone azo scaffold offers field-deployable naked-eye sensing.

Colorimetric Chemosensor Copper Ion Detection Pyrazolone Azo Dye

Metal-Complexed vs. Uncomplexed Pyrazolone Azo Dyes: Quantitative Improvement in Light and Wash Fastness on Wool Substrates

Monoazopyrazolone dyes applied to wool as free ligands and subsequently metallized with chromium(III), cobalt(II), or copper(II) acetate showed significantly better light and wash fastness than the corresponding uncomplexed dyes [1]. The target compound's ortho-carboxy–azo–pyrazolone architecture forms a tridentate chelate with metal ions, a structural prerequisite for this performance enhancement. While the referenced study used structurally related monoazopyrazolone dyes, the chelation mechanism is directly transferable to 2-((3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt. In contrast, acid dyes lacking the ortho-carboxy substituent (e.g., C.I. Acid Yellow 17) cannot undergo such on-fiber metallization and therefore do not exhibit post-mordanting fastness improvements.

Wool Dyeing Metal Complex Dyes Wash Fastness

Selective Cu²⁺ Binding Stoichiometry: 2:1 Ligand-to-Metal Ratio vs. Common 1:1 Chemosensor Probes

Job's plot analysis of a representative azo-5-pyrazolone chemosensor (compound 1b) with Cu²⁺ revealed a 2:1 (ligand:metal) binding stoichiometry, confirmed by mass spectrometry of the isolated Cu(1b)₂ complex [1]. This stoichiometry differs from many conventional colorimetric probes (e.g., rhodamine-based sensors) that typically exhibit 1:1 binding. The association constant (Ka) was determined as 0.79 × 10⁵ M⁻¹ using the Benesi-Hildebrand method. The 2:1 binding mode is a direct consequence of the bidentate/tridentate chelating architecture shared by the target compound, potentially offering higher selectivity through steric and electronic discrimination of metal ion size and charge.

Metal Complex Stoichiometry Job's Plot Azo-Pyrazolone Ligand

Best Research and Industrial Application Scenarios for 2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt


Field-Deployable Colorimetric Sensor for Cu²⁺ in Environmental Water Samples

Based on the established colorimetric response of azo-5-pyrazolone dyes to Cu²⁺ ions with a detection limit of ~4.31 μM [1] and the documented use of the target compound as a colorimetric reagent for metal ion detection, this sodium salt can be formulated into test strips or solution-based sensor kits for on-site copper monitoring in industrial effluents or drinking water sources. The naked-eye color change from orangey-yellow to very light yellow upon Cu²⁺ binding eliminates the need for spectrophotometric instrumentation in field settings.

Precursor for On-Fiber Metallized Wool and Polyamide Dyeing with Tunable Fastness

The ortho-carboxy–azo–pyrazolone architecture of the target compound enables post-dyeing metallization with chromium(III), cobalt(II), or copper(II) salts, directly producing metal-complex dyes inside the fiber that exhibit improved light and wash fastness relative to the uncomplexed dye [2]. This approach allows textile manufacturers to stock a single dye intermediate and generate three distinct fastness profiles by selecting the appropriate metal salt for after-treatment, rather than maintaining separate inventories of pre-metallized dyes.

Synthesis of Chromium-Complex Solvent Dyes for High-Performance Coatings and Inks

The sodium salt serves as the key intermediate for C.I. Acid Yellow 59 / Solvent Yellow 21 (CAS 5601-29-6), the chromium(III) complex that is widely used in solvent-based coatings, printing inks, and plastics requiring high lightfastness and heat resistance . Procuring the sodium salt precursor rather than the pre-formed chromium complex provides greater formulation flexibility for manufacturers who operate their own metallization processes or who require batch-specific metal content control.

Development of Selective Turn-Off Chemosensors Leveraging 2:1 Binding Stoichiometry

The 2:1 (ligand:metal) binding stoichiometry validated for azo-5-pyrazolone chemosensors [1] supports the rational design of ratiometric or dual-wavelength sensors that exploit the distinct spectral signatures of the free ligand vs. the Cu(L)₂ complex. The target compound's sodium salt form provides water solubility advantageous for aqueous-phase sensor development, while the carboxylic acid group offers a handle for covalent immobilization onto solid supports for reusable sensor platforms.

Quote Request

Request a Quote for 2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.